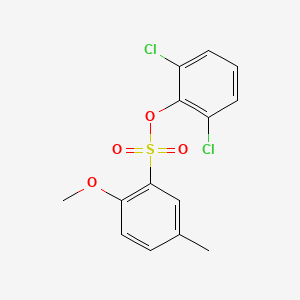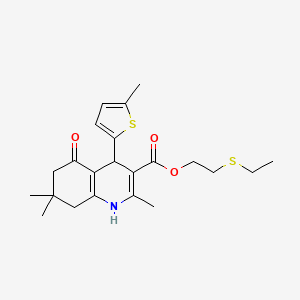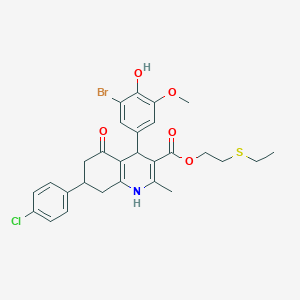
N-(3-methoxyphenyl)-N'-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-propylthiourea (also known as PTUP) is a synthetic compound that has been widely used in scientific research. PTUP is a thiourea derivative that has a unique chemical structure, which makes it useful in various biochemical and physiological studies.
Wirkmechanismus
PTUP exerts its biological effects by inhibiting the activity of various enzymes and modulating the production of nitric oxide. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. PTUP also inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PTUP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is a potent vasodilator that regulates blood pressure and vascular tone. PTUP has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides, such as cAMP and cGMP. This results in an increase in the levels of cyclic nucleotides, which can lead to various physiological effects, including vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
PTUP has several advantages as a pharmacological tool for scientific research. It is a potent and selective inhibitor of various enzymes, which makes it useful for studying specific biological processes. PTUP is also relatively easy to synthesize, which makes it readily available for research purposes. However, PTUP has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on PTUP. One area of interest is the role of PTUP in the regulation of vascular tone and blood pressure. Further studies are needed to elucidate the mechanisms by which PTUP modulates the production of nitric oxide and its effects on vascular function. Another area of interest is the potential therapeutic applications of PTUP in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Further studies are needed to evaluate the efficacy and safety of PTUP in animal models and clinical trials.
Synthesemethoden
PTUP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methoxybenzyl isothiocyanate with propylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure PTUP.
Wissenschaftliche Forschungsanwendungen
PTUP has been extensively used in scientific research as a pharmacological tool to investigate various biological processes. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases, protein kinase C, and phosphodiesterases. PTUP has also been used to study the role of nitric oxide in the regulation of blood pressure and vascular tone.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-propylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-3-7-12-11(15)13-9-5-4-6-10(8-9)14-2/h4-6,8H,3,7H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDJSTJGDFSOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-propylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)

![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)



![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)
![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)
![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)